1-(2,3-Dichlorophenyl)butan-1-one
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Overview
Description
1-(2,3-Dichlorophenyl)butan-1-one is an organic compound with the molecular formula C10H10Cl2O and a molecular weight of 217.09 g/mol . This compound is characterized by the presence of a butanone group attached to a 2,3-dichlorophenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)butan-1-one can be synthesized through various methods. One common approach involves the reaction of 2,3-dichlorobenzoyl chloride with butanone in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is usually subjected to rigorous purification steps, including solvent extraction and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichlorophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alkoxides, and other nucleophiles
Major Products Formed:
Oxidation: Corresponding carboxylic acids
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
1-(2,3-Dichlorophenyl)butan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)butan-1-one is primarily based on its ability to interact with specific molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorinated aromatic ring can participate in various interactions, including π-π stacking and hydrophobic interactions, which can affect the compound’s overall biological activity .
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)butan-1-one
- 1-(3,4-Dichlorophenyl)butan-1-one
- 1-(2,3-Dichlorophenyl)propan-1-one
Comparison: 1-(2,3-Dichlorophenyl)butan-1-one is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications .
Biological Activity
1-(2,3-Dichlorophenyl)butan-1-one is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C10H10Cl2O
- Molecular Weight : 221.09 g/mol
- CAS Number : 12947382
The compound features a butanone backbone with a dichlorinated phenyl group, which influences its biological interactions.
This compound exhibits various biological activities primarily through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions and potentially leading to therapeutic effects.
- Receptor Modulation : It has been documented to interact with dopamine receptors, particularly D2 and D3 receptors, which are significant in the context of neurological disorders .
Antimicrobial Properties
Research indicates that similar compounds have demonstrated antimicrobial activities. For instance, derivatives of dichlorophenyl compounds have shown effectiveness against pathogenic fungi and bacteria. The structure-activity relationship (SAR) studies suggest that the presence of chlorine atoms enhances antifungal properties .
Case Study 1: Antifungal Activity
A study investigated the antifungal activity of polyazole derivatives derived from dichlorophenyl compounds. Results indicated substantial efficacy against filamentous fungi like Aspergillus fumigatus. The findings support the hypothesis that structural modifications can enhance antifungal activity .
Case Study 2: Anticancer Activity
In another study focusing on thiadiazole derivatives, researchers found that modifications similar to those in this compound resulted in significant anticancer effects against HEPG2 cells. The IC50 values ranged from 0.86 µM to 74.20 µM across various modified compounds .
Comparative Analysis with Similar Compounds
Properties
Molecular Formula |
C10H10Cl2O |
---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)butan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6H,2,4H2,1H3 |
InChI Key |
YHSJZBYMEUPFBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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